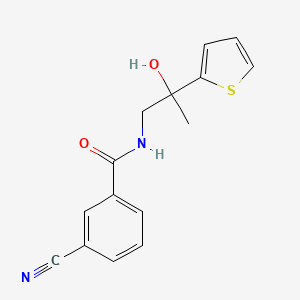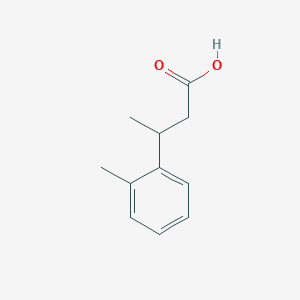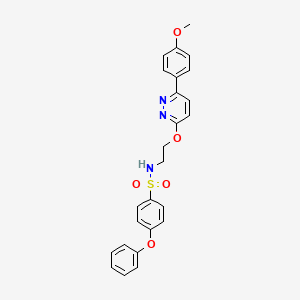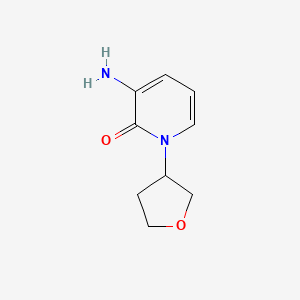
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
カタログ番号 B2768258
CAS番号:
1207015-33-5
分子量: 469.339
InChIキー: VXHNRULODOBVNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that likely contains a quinazoline core structure, which is a type of nitrogen-containing heterocycle. Quinazolines are found in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of suitable precursors under specific conditions. For example, a common method for synthesizing quinazoline derivatives involves the condensation of anthranilic acid derivatives with amides or carbamates .Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its exact structure. Quinazolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while solubility can be tested in various solvents .科学的研究の応用
- The compound’s unique structure makes it an excellent candidate for designing fluorescent probes. Researchers have explored its fluorescence properties, especially when electron-withdrawing groups are attached to acetophenone. For instance, compound 5i exhibits color changes from orange-red to cyan in different solvents. Notably, 5i serves as a metal ion fluorescent probe with excellent selectivity for detecting Ag⁺ ions .
- As laser dyes and fluorescent probes, compounds like ours play a crucial role in cutting-edge technologies. Their applications extend to fields such as bioimaging, diagnostics, and optoelectronics .
Fluorescent Probes and Sensors
High-Tech Applications
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate, which is then coupled with the 3-pentylquinazoline-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "4-bromobenzoic acid", "thionyl chloride", "hydrazine hydrate", "ethyl acetoacetate", "potassium carbonate", "3-pentyl-2,4(1H,3H)-quinazolinedione" ], "Reaction": [ "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate:", "Step 1: Conversion of 4-bromobenzoic acid to the acid chloride using thionyl chloride", "Step 2: Reaction of the acid chloride with hydrazine hydrate to form the corresponding hydrazide", "Step 3: Cyclization of the hydrazide with ethyl acetoacetate in the presence of potassium carbonate to form the 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate", "Coupling of the intermediate with 3-pentyl-2,4(1H,3H)-quinazolinedione:", "Step 1: Reaction of the intermediate with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to form the activated ester", "Step 2: Coupling of the activated ester with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of triethylamine to form the final product" ] } | |
CAS番号 |
1207015-33-5 |
製品名 |
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
分子式 |
C22H21BrN4O3 |
分子量 |
469.339 |
IUPAC名 |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H21BrN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
InChIキー |
VXHNRULODOBVNU-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(2-Methylphenyl)butanoic acid
72851-31-1




![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2768179.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2768180.png)
![Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2768181.png)
![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)



![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)

![6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2768195.png)
